1-(Ethylsulfanyl)isoquinolin-3(4H)-one, also known by its IUPAC name 1-ethylsulfanyl-4H-isoquinolin-3-one, is a heterocyclic compound that contains a sulfur atom in its structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique properties and potential applications.
The compound is synthesized through various chemical reactions involving isoquinoline derivatives and sulfur-containing reagents. Its CAS number is 36068-77-6, and it has a molecular formula of C11H11NOS with a molecular weight of approximately 205.28 g/mol.
1-(Ethylsulfanyl)isoquinolin-3(4H)-one falls under the category of isoquinolinones, which are a class of nitrogen-containing heterocycles. These compounds are significant in medicinal chemistry due to their diverse biological activities.
The synthesis of 1-(ethylsulfanyl)isoquinolin-3(4H)-one can be achieved through several methods:
The cyclization reactions often require specific temperature and pressure conditions to optimize yield and selectivity. Industrial production typically employs large-scale cyclization using readily available starting materials, enhancing efficiency through transition metal catalysts like rhodium or cobalt.
The molecular structure of 1-(ethylsulfanyl)isoquinolin-3(4H)-one features a fused ring system with the following characteristics:
Property | Value |
---|---|
CAS Number | 36068-77-6 |
Molecular Formula | C11H11NOS |
Molecular Weight | 205.28 g/mol |
IUPAC Name | 1-ethylsulfanyl-4H-isoquinolin-3-one |
InChI Key | KPVNOCNFFZLNCY-UHFFFAOYSA-N |
Canonical SMILES | CCSC1=NC(=O)CC2=CC=CC=C21 |
1-(Ethylsulfanyl)isoquinolin-3(4H)-one participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(ethylsulfanyl)isoquinolin-3(4H)-one involves its interaction with biological targets at the molecular level:
The compound is typically presented as a solid with specific melting points that may vary based on purity and synthesis methods.
Key chemical properties include:
1-(Ethylsulfanyl)isoquinolin-3(4H)-one has diverse applications in scientific research:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3